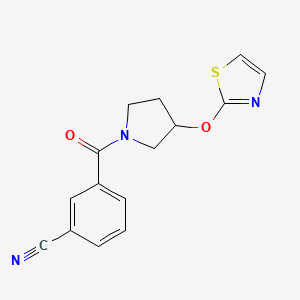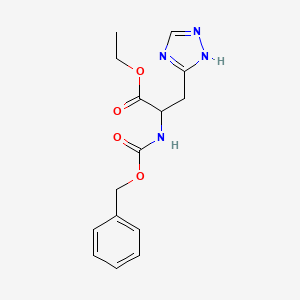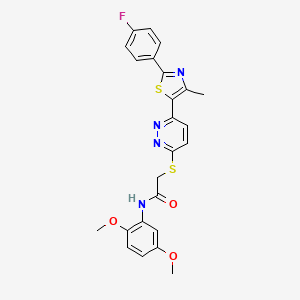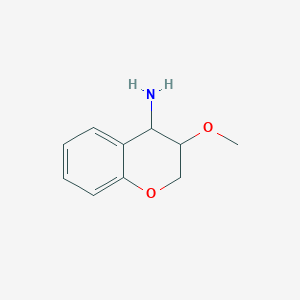![molecular formula C19H13F2N3O2 B2413325 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one CAS No. 2380182-90-9](/img/structure/B2413325.png)
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFP-10825 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antitumor, and antioxidant properties, as well as neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may be useful in the study of cell division and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain a pure sample.
Direcciones Futuras
There are several future directions for the study of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one. One potential direction is the study of its potential applications in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research may be conducted to elucidate the mechanism of action of this compound and its potential applications in the study of cell division and proliferation. Finally, the development of more efficient synthesis methods for this compound may make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a complex process that involves several steps. The first step involves the reaction of 3,4-difluoroaniline with 4-methoxyphenylacetic acid to form the corresponding amide. The amide is then reacted with 2,3-dichloroquinoxaline in the presence of a base to form the desired compound. The final product is purified by column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation.
Propiedades
IUPAC Name |
7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2/c1-26-14-5-2-12(3-6-14)17-11-23-8-9-24(19(25)18(23)22-17)13-4-7-15(20)16(21)10-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHQDIFLJUKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)
![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)



![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)
